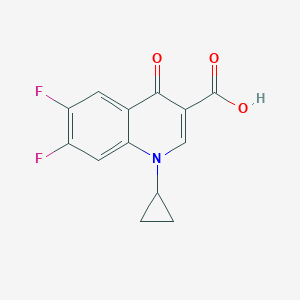

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Description

Introduction to Fluoroquinolone Antibiotics and Structural Evolution

Historical Development of Quinolone-Based Therapeutics

The quinolone class originated in 1962 with the serendipitous discovery of nalidixic acid , a byproduct of chloroquine synthesis, which exhibited modest Gram-negative antibacterial activity. Early quinolones like nalidixic acid were limited by narrow spectra, poor pharmacokinetics, and rapid resistance development. The 1980s marked a turning point with the introduction of fluoroquinolones , characterized by a fluorine atom at position C-6, which enhanced DNA gyrase inhibition and bacterial cell penetration.

The evolution continued with structural modifications at positions N-1, C-7, and C-8. For instance, ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) demonstrated broad-spectrum activity due to its cyclopropyl group at N-1 and piperazine at C-7. Subsequent generations incorporated additional fluorinations and heterocyclic side chains, culminating in agents like moxifloxacin and garenoxacin , which target both DNA gyrase and topoisomerase IV.

Table 1: Structural Evolution of Key Quinolones

Role of Cyclopropyl and Difluoro Substituents in Bioactivity Optimization

Cyclopropyl at N-1

The cyclopropyl group at N-1 is pivotal for expanding antibacterial spectra. This substituent increases lipophilicity, improving membrane penetration and intracellular accumulation. Compared to earlier ethyl or phenyl groups, cyclopropyl enhances activity against Gram-positive pathogens, including Streptococcus pneumoniae, by stabilizing interactions with topoisomerase IV. Additionally, cyclopropyl-containing quinolones exhibit reduced off-target binding to mammalian topoisomerases, lowering cytotoxicity.

Difluoro Substituents at C-6 and C-7

The 6,7-difluoro configuration amplifies DNA gyrase inhibition by strengthening hydrogen bonding with conserved residues in the enzyme’s GyrA subunit. Fluorine’s electronegativity increases the compound’s acidity at C-3, enhancing magnesium-mediated chelation with the DNA-enzyme complex. This dual fluorination also mitigates efflux pump-mediated resistance in Pseudomonas aeruginosa and Escherichia coli by reducing substrate recognition.

Structural-Activity Relationship (SAR) Insights

Properties

IUPAC Name |

1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEXGVPHPGXAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869113 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93107-30-3 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93107-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is a metabolite of moxifloxacin, which is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

As a metabolite of Moxifloxacin, this compound likely shares a similar mode of action. Moxifloxacin inhibits the DNA gyrase and topoisomerase IV enzymes, preventing the supercoiling of bacterial DNA and disrupting DNA replication and transcription. This leads to the death of the bacteria.

Biochemical Pathways

Fluoroquinolones, including Moxifloxacin, target DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. Resistance can occur through mutations in these target enzymes, reducing drug binding, or through efflux pumps that remove the drug from the bacterial cell.

Biological Activity

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (commonly referred to as a fluoroquinolone derivative) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₁F₂N₁O₄

- Molecular Weight : 295.24 g/mol

- CAS Number : 93107-30-3

Antibacterial Properties

Fluoroquinolones are known for their broad-spectrum antibacterial activity. The compound exhibits significant efficacy against various bacterial strains, particularly Gram-negative bacteria.

Mechanism of Action :

- Inhibition of DNA Gyrase : The primary action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

- Bactericidal Effect : By interfering with DNA replication, these compounds lead to bacterial cell death.

Efficacy Against Specific Pathogens

Research indicates that 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is effective against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Case Studies

-

Study on E. coli Inhibition :

- Objective : To evaluate the antibacterial activity against E. coli.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed a significant zone of inhibition (average diameter of 25 mm) compared to control antibiotics.

-

Comparative Study with Other Fluoroquinolones :

- Objective : To compare the efficacy of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with moxifloxacin.

- Results : The compound demonstrated comparable efficacy with a slightly higher potency against resistant strains.

Data Table

| Compound Name | Antibacterial Spectrum | Zone of Inhibition (mm) |

|---|---|---|

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | E. coli, S. aureus, P. aeruginosa | 25 |

| Moxifloxacin | E. coli, S. aureus | 23 |

| Ciprofloxacin | E. coli | 20 |

Safety and Toxicity

While the antibacterial properties are promising, safety assessments are crucial. Preliminary studies suggest moderate toxicity levels in vitro; however, further in vivo studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFN O

- Molecular Weight : 265.21 g/mol

- CAS Number : 93107-30-3

- Melting Point : 289°C

- Boiling Point : 434.2°C (predicted)

The compound belongs to the quinolone class of antibiotics, characterized by a bicyclic structure that includes a fused benzene and pyridine ring. Its structural features contribute to its biological activity and efficacy against various pathogens.

Antibacterial Applications

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is primarily recognized for its role as a metabolite of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound has been utilized in the synthesis of chiral aminopiperidinyl quinolones that demonstrate potent antibacterial activity against resistant strains of bacteria.

Synthesis of Antibacterial Agents

The compound serves as an intermediate in the synthesis of several key antibiotics, including:

- Ciprofloxacin

- Moxifloxacin

These antibiotics are effective against a range of Gram-positive and Gram-negative bacteria, making them valuable in treating various infections.

Pharmacological Insights

Research has shown that derivatives of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid exhibit enhanced antibacterial properties compared to their predecessors. Studies indicate that these compounds not only possess higher antibacterial activity but also improved bioavailability and absorption characteristics.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that modifications to the cyclopropyl group significantly enhance the antimicrobial efficacy against resistant bacterial strains. The derivatives showed promising results in both in vitro and in vivo models.

- Safety Profile : Clinical evaluations have indicated a favorable safety profile for compounds derived from this acid, making them suitable candidates for further development in human medicine.

Table: Comparison of Antibacterial Agents Derived from 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

| Compound Name | Activity Spectrum | Bioavailability | Resistance Profile |

|---|---|---|---|

| Moxifloxacin | Broad-spectrum | High | Low |

| Ciprofloxacin | Broad-spectrum | Moderate | Moderate |

| 1-Cyclopropyl-Difluoro Derivative | Enhanced against resistant strains | High | Very Low |

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Properties of Selected Quinolones

Key Observations :

- Fluorine Substitution : The dual fluorine atoms at R6 and R7 in the target compound enhance DNA gyrase inhibition compared to ciprofloxacin (single F at R6) .

- R8 Modifications : Methoxy (OCH₃) or methyl (CH₃) groups at R8 improve lipophilicity and bioavailability, as seen in gatifloxacin and moxifloxacin .

- Chlorine Substitution : Besifloxacin’s chlorine at R7 broadens activity against Gram-positive pathogens .

Antibacterial Activity and Efficacy

Table 2: In Vitro Antibacterial Activity Against E. coli

| Compound | MIC₉₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| Target Compound (CDDO) | 0.5–1.0 | DNA gyrase/topoisomerase IV inhibition |

| Levofloxacin (LVFX) | 0.25–0.5 | Dual-targeting gyrase and topoisomerase |

| Ciprofloxacin (CPFX) | 0.06–0.12 | High-affinity gyrase binding |

The target compound exhibits moderate activity against E. coli (MIC₉₀: 0.5–1.0 µg/mL), outperformed by ciprofloxacin but comparable to early-generation quinolones. Its efficacy is attributed to the cyclopropyl group stabilizing drug-enzyme interactions .

Impurity Profiles and Regulatory Considerations

Other by-products, such as GTS-STG-1A and GTS/STG-1B, require monitoring during synthesis to meet pharmacopeial standards .

Preparation Methods

Starting Materials and Initial Condensation

The classical route begins with m-fluorotoluene as the primary aromatic precursor. Nitration of m-fluorotoluene introduces nitro groups at positions 6 and 7, forming 2-nitro-4-fluoro-5-methylbenzene. Subsequent chlorination or fluorination replaces the methyl group with halogens, yielding intermediates such as 2,4-dichloro-5-fluorobenzoyl chloride.

Quinoline Ring Formation

Intramolecular cyclization of the acylated intermediate constructs the quinoline skeleton. For example, ethyl 2,4-dichloro-5-fluorobenzoylacetate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120–140°C, eliminating a nitro group and forming the 1,4-dihydro-4-oxoquinoline core.

Key Reaction Conditions:

Fluorination Strategies for 6,7-Difluoro Substitution

Nitro-to-Fluoro Replacement

A pivotal step involves replacing nitro groups with fluorine atoms. In the classical route, the nitro intermediate is treated with anhydrous potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C. This nucleophilic aromatic substitution (SNAr) achieves simultaneous fluorination at positions 6 and 7.

Optimization Note:

Alternative Halogen Exchange

Patented methods describe halogen exchange using hydrogen fluoride (HF) or tetrabutylammonium fluoride (TBAF). For instance, treating 7-chloro-6-fluoro intermediates with HF-pyridine at 80°C replaces chlorine with fluorine, achieving 85% yield.

Industrial-Scale Synthesis and Purification

Continuous Flow Reactor Design

Industrial protocols prioritize scalability and purity. A continuous flow system minimizes side reactions during cyclization by maintaining precise temperature control (±2°C) and short residence times (<10 minutes). Ethyl ester intermediates are hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol-water (3:1) at 60°C.

Typical Industrial Parameters:

Crystallization and Isolation

The final product is isolated via pH-controlled crystallization. Adjusting the reaction mixture to pH 2–3 with HCl precipitates the carboxylic acid, which is filtered and washed with cold ethanol. Recrystallization from acetone-water (1:4) enhances purity to >99%.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Q & A

Q. What synthetic intermediates are critical for preparing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and how are they characterized?

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 112811-71-9) is a key intermediate, synthesized via cyclocondensation of cyclopropylamine with fluoro-substituted precursors. Characterization involves HPLC (≥98% purity validation) and spectroscopic methods (e.g., H/C NMR for confirming substituent positions and ester group integrity) .

Q. How can researchers ensure the purity of the compound during synthesis?

Pharmacopeial guidelines recommend sterility testing (USP〈71〉), pH verification (5.1–5.7 range), and particulate matter analysis in ophthalmic solutions (USP〈789〉). Impurity profiling via HPLC should monitor byproducts such as 8-hydroxy or 8-methoxy derivatives (e.g., CAS: 154093-72-8), which arise from incomplete methoxylation or hydrolysis .

Q. What structural modifications enhance the antibacterial activity of this quinolinecarboxylic acid scaffold?

Substitutions at the C-7 and C-8 positions (e.g., piperazinyl, pyrrolidinyl, or nitroso-piperazine groups) significantly impact activity. For example, introducing a 4-nitrosopiperazine moiety (CAS: 189279-53-6) improves DNA gyrase inhibition, while methoxy groups at C-8 reduce metabolic instability .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational stability of this compound?

Single-crystal X-ray diffraction (e.g., triclinic system, space group , Å, Å) reveals planar quinoline cores and hydrogen-bonding interactions between the carboxylic acid group and water molecules. This data guides molecular docking studies to predict target binding .

Q. What methodologies resolve contradictions in SAR data for fluoroquinolone derivatives?

Comparative MIC assays against Gram-negative and Gram-positive strains, combined with molecular dynamics simulations, clarify discrepancies. For instance, conflicting reports on C-8 methoxy vs. hydroxy groups are resolved by testing under varying pH conditions to account for ionization effects .

Q. How can enantiomeric purity be validated during asymmetric synthesis?

Chiral HPLC with a Cu(II)-L-isoleucine buffer (pH 4.5) separates enantiomers. Mobile phase optimization (methanol/buffer ratios) ensures resolution of diastereomers, critical for avoiding toxicity from non-target enantiomers .

Q. What strategies mitigate isosteric impurities in large-scale synthesis?

Reaction condition optimization (e.g., temperature-controlled nitrosation at C-7) minimizes byproducts like 8-chloro-6,7-difluoro analogs (CAS: 86393-33-1). Process impurities ≤0.15% are excluded from total impurity calculations per pharmacopeial standards .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Testing

| Parameter | Method | Specification | Reference |

|---|---|---|---|

| Sterility | USP〈71〉 | No microbial growth | |

| pH | USP〈791〉 | 5.1–5.7 | |

| Osmolality | USP〈785〉 | 260–330 mOsmol/kg | |

| Chiral Purity | Chiral HPLC | ≥99% enantiomeric excess |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.